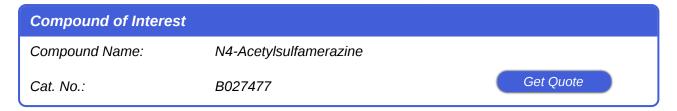


An In-depth Technical Guide to N4-Acetylsulfamerazine: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of **N4-Acetylsulfamerazine**. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

N4-Acetylsulfamerazine, a derivative of the sulfonamide antibiotic sulfamerazine, is distinguished by the acetylation of the aniline nitrogen (N4). Its chemical identity is established by the following identifiers:

- IUPAC Name: N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide[1]
- CAS Number: 127-73-1[1]
- Molecular Formula: C13H14N4O3S[1]
- Canonical SMILES: CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C[1]
- InChl Key: PHFJZKMLXDFUNB-UHFFFAOYSA-N[1]



The molecular structure of N4-Acetylsulfamerazine is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties of **N4-Acetylsulfamerazine** is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Molecular Weight	306.34 g/mol	[1]
Melting Point	Estimated: 249-251 °C	[2] (for N4-acetylsulfamethazine)
Boiling Point	Data not available	
Solubility	>46 μg/mL (at pH 7.4)	[1]
рКа	Data not available	

Note: The melting point provided is for the closely related compound N4-acetylsulfamethazine and serves as an estimation.

Biological Activity and Mechanism of Action



N4-Acetylsulfamerazine is primarily known as the main metabolite of the antibacterial drug sulfamerazine.[1] The parent drug, sulfamerazine, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By blocking this pathway, sulfamerazine exhibits its bacteriostatic effect.

As a metabolite, **N4-Acetylsulfamerazine** is generally considered to have significantly reduced or no antibacterial activity compared to its parent compound. The acetylation at the N4 position hinders its ability to mimic p-aminobenzoic acid (PABA), the natural substrate of DHPS. Therefore, its primary relevance in pharmacology and drug development lies in its role in the pharmacokinetics and metabolism of sulfamerazine.

Below is a diagram illustrating the metabolic relationship between sulfamerazine and **N4-Acetylsulfamerazine**.



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Caption: Metabolic conversion of Sulfamerazine to **N4-Acetylsulfamerazine**.

Experimental Protocols

This section outlines generalized experimental protocols for the synthesis and analysis of **N4-Acetylsulfamerazine**, based on established methods for related sulfonamides.

Synthesis of N4-Acetylsulfamerazine

The synthesis of **N4-Acetylsulfamerazine** can be achieved through the acetylation of sulfamerazine. A typical laboratory-scale synthesis protocol is as follows:

Materials:

- Sulfamerazine
- Acetic anhydride



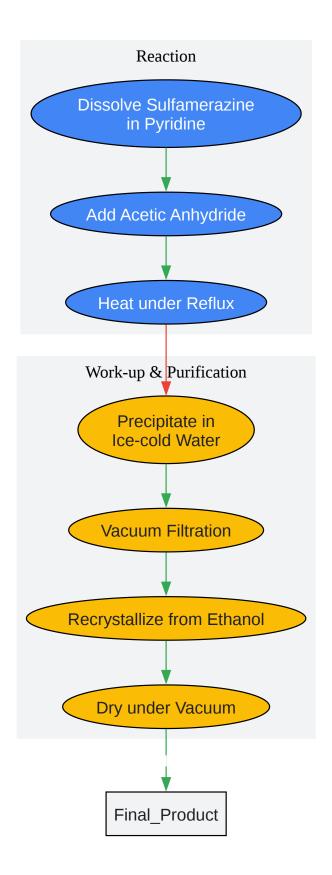
- Pyridine (as solvent and catalyst)
- Ice-cold water
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus (Büchner funnel, filter paper)

Procedure:

- Dissolution: Dissolve a known amount of sulfamerazine in a minimal amount of pyridine in a round-bottom flask.
- Acetylation: Slowly add a slight molar excess of acetic anhydride to the solution while stirring.
- Reaction: Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours) to ensure complete acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Precipitation: After cooling, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude N4-Acetylsulfamerazine.
- Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine and excess acetic acid.
- Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N4-Acetylsulfamerazine crystals.
- Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

The following diagram outlines the experimental workflow for the synthesis of **N4-Acetylsulfamerazine**.





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Caption: Workflow for the synthesis of **N4-Acetylsulfamerazine**.



Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and quantification of **N4-Acetylsulfamerazine** can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μm)
- Data acquisition and processing software

Chromatographic Conditions (Example):

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min
- Column Temperature: 25-30 °C
- Detection Wavelength: Determined by the UV spectrum of N4-Acetylsulfamerazine (typically around 254 nm or 270 nm).
- Injection Volume: 10-20 μL

Procedure:

- Standard Preparation: Prepare a stock solution of N4-Acetylsulfamerazine of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the synthesized product or sample containing N4-Acetylsulfamerazine in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.



- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standards
 against their concentration. Determine the concentration of N4-Acetylsulfamerazine in the
 samples from the calibration curve.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of **N4-Acetylsulfamerazine** can be confirmed using ¹H and ¹³C NMR spectroscopy.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Sample Preparation:

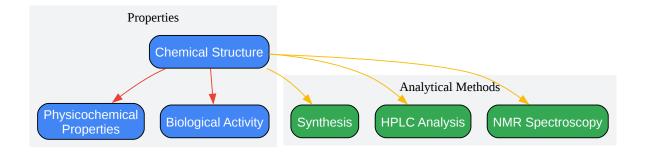
- Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSOd₆ or CDCl₃).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not using the solvent peak as an internal reference.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
- Expected ¹H NMR signals would include aromatic protons, the methyl protons of the pyrimidine ring, the methyl protons of the acetyl group, and the NH protons.
- Expected ¹³C NMR signals would correspond to the carbonyl carbon, the aromatic carbons, the pyrimidine carbons, and the methyl carbons.

The logical relationship of the key properties and analyses of **N4-Acetylsulfamerazine** is illustrated in the following diagram.





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Caption: Interrelation of properties and analytical methods for N4-Acetylsulfamerazine.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to N4-Acetylsulfamerazine: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027477#n4-acetylsulfamerazine-chemical-structure-and-properties]

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